5-Benzyloxy-1H-indole-2-boronic acid
Description
Contextual Significance of Substituted Indole (B1671886) Scaffolds in Organic Chemistry
The indole scaffold is a prominent and privileged structural motif found in a vast number of natural products and synthetic compounds with significant pharmacological activity. organic-chemistry.org This aromatic heterocyclic structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a core component of many bioactive molecules. nih.gov Naturally occurring indole derivatives include essential biomolecules like the amino acid tryptophan, as well as serotonin (B10506) and melatonin. nih.govmdpi.com
The functionalization of the indole core at its various positions allows for the creation of diverse molecular architectures, leading to a broad spectrum of biological activities. organic-chemistry.org Consequently, the development of efficient synthetic methods to access functionalized indoles is a major focus of contemporary research in medicinal and organic chemistry. organic-chemistry.orgnih.gov Libraries of compounds based on the indole scaffold have been developed to discover new drugs with enhanced potency and specificity. organic-chemistry.org
Role of Boronic Acids as Versatile Synthetic Intermediates and Building Blocks
Boronic acids, characterized by the R−B(OH)₂ functional group, are indispensable tools in organic synthesis. wikipedia.orgnbinno.com First synthesized in 1860, their application in synthetic chemistry is valued for their versatile reactivity, stability, and ease of handling. nih.govresearchgate.net They are generally stable, often crystalline solids, and exhibit low toxicity. nih.govnih.gov
The most notable application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.govnbinno.com This reaction is one of the most frequently used C-C bond-forming reactions in the pharmaceutical industry. chemrxiv.org Beyond Suzuki coupling, boronic acids are used in a variety of other important transformations, including the Chan-Lam coupling for C-N and C-O bond formation, conjugate additions, and homologation reactions. wikipedia.org This versatility makes them crucial building blocks for constructing complex molecular frameworks. nih.govcore.ac.uk
| Key Reactions Involving Boronic Acids | Description |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate, forming a new carbon-carbon bond. wikipedia.orgnih.gov |
| Chan-Lam Coupling | A copper-promoted reaction of a boronic acid with an amine (N-H) or alcohol (O-H) to form a new carbon-nitrogen or carbon-oxygen bond. wikipedia.org |
| Conjugate Addition | The rhodium-catalyzed addition of an aryl or alkenyl boronic acid to an α,β-unsaturated ketone or ester. wikipedia.org |
| Oxidation | Boronic acids can be oxidized to the corresponding alcohols. |
| Homologation | A reaction that extends the carbon chain of a boronic acid by one carbon atom. wikipedia.org |
Overview of Research Trajectories for Indole Boronic Acid Derivatives
The fusion of the indole scaffold with the boronic acid functional group creates indolylboronic acids, which are highly valuable intermediates for the synthesis of substituted indoles. nih.govnih.gov Research in this area focuses on developing new, efficient, and selective methods for their synthesis and subsequent application in creating complex indole-containing molecules. nih.gov
Key research trajectories include the development of novel catalytic methods for the direct C-H borylation of indoles. nih.govmdpi.com This approach offers an atom-economical way to install a boronic acid group onto the indole ring without pre-functionalization. Transition-metal catalysis, particularly with iridium, rhodium, and platinum, has been instrumental in achieving selective borylation at different positions of the indole nucleus (e.g., C2, C3, C7). nih.govmdpi.com Other synthetic strategies, such as Miyaura borylation of haloindoles and various cyclization protocols, continue to be refined. mdpi.com Once formed, these indole boronic acid derivatives serve as versatile precursors in cross-coupling reactions to introduce a wide range of substituents, facilitating the exploration of new chemical space for drug discovery and materials science. nih.govnih.gov
| Common Synthetic Routes to Indolylboronic Acids | Description |
| Halogen-Lithium Exchange | The traditional approach involving the reaction of a haloindole with an organolithium reagent, followed by quenching with a borate (B1201080) ester. mdpi.com |
| Miyaura Borylation | A popular palladium-catalyzed cross-coupling reaction of a haloindole with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govmdpi.com |
| Direct C-H Borylation | A modern and atom-economical method using transition-metal catalysts (e.g., iridium, rhodium) to directly convert an indole C-H bond to a C-B bond. nih.govmdpi.com |
| Cyclization Protocols | Methods that construct the borylated indole ring from acyclic precursors. mdpi.com |
Focus on 5-Benzyloxy-1H-indole-2-boronic Acid as a Representative Derivative
Among the many indole boronic acid derivatives, this compound stands out as a useful and representative building block. Its structure incorporates a benzyloxy group at the 5-position of the indole ring, which can serve as a protected hydroxyl group, allowing for further functionalization later in a synthetic sequence. The boronic acid moiety is strategically placed at the 2-position, a common site for modification in the synthesis of biologically active indole derivatives.
This compound exemplifies the utility of substituted indole boronic acids as intermediates. It provides a scaffold that can be elaborated through reactions at the boronic acid group (e.g., Suzuki coupling) and potential deprotection and modification of the benzyloxy group. Its chemical properties make it a stable and reliable reagent for use in multi-step organic synthesis.
| Chemical Properties of this compound | |
| Molecular Formula | C₁₅H₁₄BNO₃ |
| Molecular Weight | 267.09 g/mol |
| Appearance | Solid |
| SMILES String | OBc1cc2cc(OCc3ccccc3)ccc2[nH]1 |
| InChI Key | IQKGFXDPCFAYFP-UHFFFAOYSA-N |
Note: The table above refers to the unprotected N-H indole. The N-Boc protected version (C₂₀H₂₂BNO₅, MW: 367.20) is also a common commercial form. sigmaaldrich.comsigmaaldrich.com
Properties
IUPAC Name |
(5-phenylmethoxy-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO3/c18-16(19)15-9-12-8-13(6-7-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17-19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDOJFCOBUGCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyloxy 1h Indole 2 Boronic Acid and Analogous Indole Boronic Acids
Synthesis of Key Indole (B1671886) Precursors Bearing 5-Benzyloxy Functionalization
The synthesis of the target boronic acid begins with the construction of an appropriate 5-benzyloxyindole (B140440) precursor. The benzyloxy group at the 5-position is a common feature in intermediates for pharmacologically active molecules. Several classical and modern methods are employed to synthesize this core structure.
One of the most established methods is the Fischer indole synthesis . wikipedia.orgrsc.orgyoutube.comorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com For the synthesis of a 5-benzyloxyindole precursor, 4-(benzyloxy)phenylhydrazine is a key starting material. For instance, the reaction of 4-benzyloxy phenyl hydrazine (B178648) hydrochloride with 4-benzyloxy propiophenone (B1677668) in a solvent like toluene (B28343) or ethanol (B145695) yields 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a useful intermediate for compounds like bazedoxifene (B195308). google.com The general mechanism involves the formation of a hydrazone, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.org
Another versatile approach is the Leimgruber-Batcho indole synthesis . This method is particularly useful for preparing indoles with various substitution patterns. For example, the synthesis of 4-benzyloxyindole (B23222) has been demonstrated starting from 6-benzyloxy-2-nitrotoluene, which is condensed with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine. Subsequent reduction of the nitro group, often with Raney nickel and hydrazine, leads to cyclization and formation of the indole ring. orgsyn.org A similar strategy could be adapted for 5-benzyloxyindole synthesis starting from the corresponding 5-benzyloxy-2-nitrotoluene.
For precursors intended for subsequent borylation via metal-halogen exchange or Miyaura coupling, a halogen atom is required at the C2 position. The synthesis of 2-halo-5-benzyloxy-1H-indole can be achieved by direct halogenation of the N-protected 5-benzyloxyindole. Common halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are used to introduce bromine or iodine selectively at the C2 position, provided the more reactive C3 position is blocked or the reaction conditions are carefully controlled.
Direct and Indirect Borylation Approaches to Indole Core
Once a suitable 5-benzyloxyindole or its halogenated derivative is obtained, the boronic acid moiety can be introduced. Methodologies for this transformation can be broadly categorized as indirect, starting from a halo-indole, or direct, via C-H bond activation.
Halide-to-Lithium Exchange and Subsequent Borate (B1201080) Quenching
A traditional and reliable method for synthesizing aryl and heteroaryl boronic acids is through a lithium-halogen exchange reaction. nih.govwikipedia.org This process involves treating a halogenated indole, such as 2-bromo-5-benzyloxy-1H-indole (after suitable N-protection), with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). wikipedia.org
The reaction proceeds via the exchange of the halogen atom (iodine or bromine) with lithium, forming a highly reactive 2-lithioindole intermediate. wikipedia.orgharvard.edu This intermediate is then quenched by an electrophilic boron source, such as triisopropyl borate or trimethyl borate. The resulting borate ester is subsequently hydrolyzed under acidic conditions to yield the desired 5-Benzyloxy-1H-indole-2-boronic acid. This method offers a regiochemically precise route to the C2-borylated product, as the position of the boron moiety is dictated by the initial position of the halogen. nih.govresearchgate.net
Miyaura Borylation of Halogenated Indole Substrates
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for creating carbon-boron bonds. organic-chemistry.orgnih.gov This method couples an aryl or heteroaryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org
To synthesize the pinacol (B44631) ester of this compound, a precursor like N-protected 2-bromo-5-benzyloxy-1H-indole is used. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate (B1210297) (KOAc), in an aprotic solvent such as dioxane or DMF. The catalytic cycle involves oxidative addition of the palladium(0) complex to the indole-halide bond, followed by transmetalation with the diboron reagent and reductive elimination to yield the borylated indole and regenerate the catalyst. This method is highly valued for its functional group tolerance and generally mild reaction conditions. organic-chemistry.org
| Catalyst/Ligand | Base | Borylating Agent | Substrate Scope | Ref |
| Pd(dppf)Cl₂ | KOAc | B₂pin₂ | Aryl/Heteroaryl Halides | organic-chemistry.org |
| PdCl₂(PPh₃)₂ | KOPh | B₂pin₂ | Aryl/Vinyl Triflates | organic-chemistry.org |
| XPhos-Pd-G2 | K₃PO₄ | B₂(OH)₄ | Aryl/Heteroaryl Chlorides | nih.gov |
Transition Metal-Catalyzed C-H Borylation of Indoles
Direct C-H borylation has emerged as a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates. bohrium.comrsc.org This approach involves the direct conversion of a C-H bond into a C-B bond, typically catalyzed by iridium, rhodium, or palladium complexes. bohrium.comresearchgate.net However, a significant challenge in indole chemistry is controlling the regioselectivity of this transformation, as the indole nucleus possesses several inequivalent C-H bonds. researchgate.net
The electronic nature of the indole ring favors electrophilic attack and many C-H activation processes at the C3 position. nih.govnih.gov Therefore, achieving selective borylation at the C2 position requires specific strategies to override this inherent reactivity.
One approach involves using C3-substituted indoles, where the most reactive site is blocked. This steric hindrance can facilitate borylation at the C2 position. thieme-connect.com Metal-free methods have also been developed; for instance, a directed C-H borylation of C3-substituted indoles at the C2 position can be achieved using the inexpensive boron reagent BBr₃. thieme-connect.com Another metal-free strategy employs N-heterocyclic carbene boranes in the presence of catalytic molecular iodine to selectively borylate the C2 position. acs.org Furthermore, Lewis acids like BF₃·OEt₂ can catalyze the C2-borylation of N-alkylated indoles with B₂pin₂. acs.org The choice of directing group on the indole nitrogen can also be crucial in guiding the borylation to the C2 position over other sites like C7. rsc.org
| Catalyst/Reagent | Directing/Blocking Group | Key Feature | Ref |
| BBr₃ | C3-substituent | Metal-free, directed borylation | thieme-connect.com |
| NHC-borane / I₂ | N-alkyl | Metal-free, C2-H activation | acs.org |
| BF₃·OEt₂ | N-alkyl | Lewis acid catalysis | acs.org |
| BX₃ (X = Cl, Br) | N-pyrimidine (6-membered heterocycle) | Kinetically controlled C2 borylation | rsc.org |
While the focus is on C2 borylation, understanding the factors that direct borylation to other positions provides crucial context for designing selective syntheses.
C3 Position : As mentioned, the C3 position is the most electronically rich and sterically accessible, making it the default site for many C-H borylation reactions, particularly with iridium catalysts in the absence of strong directing groups. rsc.orgnih.govrsc.org
C7 Position : Functionalization of the C-H bonds on the benzene (B151609) portion of the indole core is challenging and typically requires a directing group on the indole nitrogen. bohrium.com For C7 borylation, N-acyl groups like the pivaloyl group have been shown to effectively direct borylation to the C7 position using BBr₃. nih.gov This is a metal-free approach. nih.govresearchgate.net Other strategies have employed N-heterocycle directing groups; five-membered heterocycles like thiazole (B1198619) tend to favor C7 borylation both kinetically and thermodynamically. rsc.org A "borylation-directed borylation" strategy using pyrazabole-derived electrophiles has also been developed to furnish C7-borylated indolines. nih.govresearchgate.net
C6 Position : Selective borylation at the C6 position is particularly difficult. Recent research has shown that bulky directing groups on the nitrogen, such as triisopropylsilyl (TIPS) or specifically designed bulky phosphine (B1218219) groups, can direct iridium catalysts to the C6 position. rsc.orgrsc.orgnih.gov The selectivity is often governed by steric interactions between the catalyst's ligands and the directing group, forcing the catalyst to activate the remote C6 C-H bond. nih.govnih.gov
| Target Position | Catalyst/Reagent | Directing Group | Strategy | Ref |
| C3 | [Ir(cod)Cl]₂ | N-acyl | Inherent electronic preference | nih.gov |
| C7 | BBr₃ | N-pivaloyl | Metal-free, chelation-assisted | nih.gov |
| C7 | BX₃ (X = Cl, Br) | N-thiazole | N-heterocycle direction | rsc.org |
| C6 | [Ir(cod)OMe]₂ / dtbbpy | N-SiⁱPr₃ | Steric-controlled remote borylation | nih.gov |
| C6 | Iridium / 1,10-phenanthroline | Bulky N-phosphine | Dispersion-controlled remote borylation | rsc.orgrsc.org |
Catalytic Systems and Ligand Design in C-H Borylation
The direct C-H borylation of indoles is a powerful and atom-economical method for synthesizing indolylboronic acids. The regioselectivity of this transformation is a significant challenge due to the multiple reactive C-H bonds on the indole nucleus. researchgate.net Transition-metal catalysis, particularly with iridium and rhodium, has been central to addressing this challenge, with ligand design playing a pivotal role in dictating the reaction's outcome. researchgate.netyoutube.com
Iridium-based catalysts, often utilizing bipyridine (bpy) ligands, are among the most well-understood systems for C-H borylation. youtube.com The steric and electronic properties of the ligand can direct the borylation to different positions on the indole ring. For instance, sterically bulky ligands tend to favor borylation at the less hindered positions of the substrate. youtube.com Computational and experimental studies have been combined to design ligands that can achieve high regioselectivity, such as targeting the C5 position by tuning noncovalent and dispersion interactions between the ligand and the substrate. nih.gov
The design of catalytic systems extends beyond just the ligand. The choice of the boron source, such as pinacolborane (B₂pin₂) or catecholborane (catBH), and the specific metal precursor are also critical. researchgate.netresearchgate.net For example, iridium catalysts with electron-deficient phenanthroline ligands have been developed to selectively borylate primary benzylic C-H bonds, showcasing how ligand electronics can fundamentally alter reaction pathways. nih.gov While direct borylation of the 5-benzyloxyindole core at the C2 position via C-H activation is challenging, the principles of ligand design are crucial for developing future catalysts that could achieve this transformation.
Table 1: Examples of Ligands in Metal-Catalyzed C-H Borylation of Arenes and Heteroarenes
| Ligand Type | Metal Center | Key Feature | Impact on Borylation |
|---|---|---|---|
| Bipyridine (bpy) | Iridium (Ir) | Standard, tunable ligand | General catalyst, regioselectivity influenced by substituents. |
| Di-tert-butyl-bipyridine (dtbpy) | Iridium (Ir) | Steric bulk | Directs borylation away from sterically hindered positions. |
| Phenanthroline (phen) | Iridium (Ir) | Electron-deficient | Can alter selectivity between aryl and benzylic C-H bonds. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Rhodium (Rh) | Strong σ-donors | Capable of supporting a robust catalytic cycle for borylation. researchgate.net |
Cyclization Protocols for the Synthesis of Indolylboronic Acid Derivatives
Constructing the indole ring and incorporating the boronic acid moiety in a single synthetic sequence through cyclization is an efficient strategy. nih.gov These methods often involve the reaction of suitably substituted anilines with alkynes or other coupling partners, catalyzed by transition metals like palladium or copper. organic-chemistry.orgmdpi.com
One prominent approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of 2-haloanilines with alkynes. journaloms.com This methodology can be adapted to synthesize indolylboronic esters by using alkynylboronates as the coupling partner. The reaction proceeds via a sequence of oxidative addition, migratory insertion, and reductive elimination to form the indole ring.
Another strategy involves the intramolecular cyclization of pre-functionalized substrates. For example, a palladium-catalyzed process can effect the cyclization of N-aryl(alkyl)sulfonyl-2-alkynylanilides with aryl boronic acids to yield highly substituted indoles. mdpi.com While this specific example doesn't directly produce an indolylboronic acid, it highlights the principle of using boronic acids within cyclization cascades to build the indole core. The synthesis of the boronic acid functionality itself would typically precede or follow such a cyclization step.
Table 2: Selected Cyclization Strategies for Indole Synthesis
| Named Reaction/Protocol | Key Reactants | Catalyst/Conditions | Description |
|---|---|---|---|
| Larock Indole Synthesis | 2-Haloaniline, Alkyne | Palladium (e.g., Pd(OAc)₂) | Annulation reaction forming the indole ring. Can be adapted with alkynylboronates. journaloms.com |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst | A classic method involving condensation and rearrangement to form the indole nucleus. journaloms.com |
| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard reagent | Grignard addition | Reaction of ortho-substituted nitroarenes to form 7-substituted indoles. |
Lewis Acid-Catalyzed Borylation of Indoles
An alternative to transition-metal catalysis is the use of Lewis acids to promote the borylation of indoles. nih.gov These reactions often proceed through a formal electrophilic aromatic substitution mechanism, where the Lewis acid activates the borylating agent. nih.govresearchgate.net
A notable example is the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the C3-selective borylation of indoles with catecholborane. acs.org This system can operate under solvent-free conditions and allows for the simultaneous formation of C3-borylated indoles and transfer-hydrogenated indolines via a disproportionation reaction. acs.org By adjusting reaction conditions, such as elevating the temperature, a convergent disproportionation can be achieved, leading to near-quantitative yields of the C3-borylated product. acs.org
Other Lewis acids, such as boron trifluoride etherate (BF₃∙Et₂O), can also mediate the borylation of indoles with bis(pinacolato)diboron (B₂pin₂). researchgate.net This approach highlights the potential for metal-free C-H functionalization of the indole ring. researchgate.netacs.org However, these methods typically favor borylation at the electron-rich C3 position, which is not the desired C2 position for the target molecule. Achieving C2 selectivity with Lewis acid catalysis remains a significant synthetic hurdle and often requires prior modification of the indole substrate, such as protection of the nitrogen atom.
Protection and Deprotection Strategies for the Indole Nitrogen and Boronic Acid Moiety
In the multistep synthesis of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and direct reactivity. For indoles, the nitrogen atom is often protected to increase stability, improve solubility, and, most importantly, to direct metallation to a specific position on the ring. guidechem.com The boronic acid group is also frequently masked, typically as a boronic ester (e.g., a pinacol ester), to ensure stability and compatibility with various reaction conditions. mdpi.com
Application of N-BOC Protection in Synthesis of this compound Derivatives
The tert-butoxycarbonyl (BOC) group is a widely used protecting group for the indole nitrogen. guidechem.com Its application is particularly crucial for the synthesis of C2-borylated indoles. The BOC group serves as an effective directed metalation group. The synthesis of N-Boc-indole-2-boronic acid derivatives typically involves a two-step sequence:
N-H Protection: The indole nitrogen is protected by reacting the starting indole (e.g., 5-benzyloxyindole) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Directed Ortho-Metalation and Borylation: The N-BOC protected indole is then treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature. guidechem.com The BOC group directs the deprotonation specifically to the C2 position. The resulting C2-lithiated intermediate is then quenched with a boron electrophile, such as triisopropyl borate, followed by acidic workup to yield the desired N-Boc-indole-2-boronic acid. guidechem.com
This directed metalation-borylation sequence is a reliable and common method for accessing C2-functionalized indoles that are otherwise difficult to obtain. guidechem.com
Selective Deprotection Methodologies for N-BOC Group
The final step in many syntheses is the removal of the protecting group to reveal the free N-H indole. The N-BOC group is valued for its stability under many conditions but also for the variety of methods available for its cleavage. The choice of deprotection method is critical to avoid decomposition of the sensitive boronic acid moiety.
Common N-BOC Deprotection Methods:
Acidic Conditions: The most common method for BOC deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). However, strong acidic conditions can potentially promote protodeborylation (cleavage of the C-B bond).
Basic Conditions: While generally stable to base, the N-BOC group on some electron-deficient heterocycles can be cleaved under basic conditions. For indoles, methods using sodium methoxide (B1231860) in methanol (B129727) have been reported as highly selective and efficient. researchgate.net Other basic systems like sodium borohydride (B1222165) in ethanol have been shown to selectively deprotect N-Boc from imidazoles while leaving the N-Boc on indoles intact, demonstrating the tunability of these methods. arkat-usa.org
Thermal Conditions: In some cases, the N-BOC group on indoles and pyrroles can be removed cleanly by simple thermolysis without the need for any reagents. researchgate.net
Mild Reagents: Milder, more selective reagents have been developed. For instance, oxalyl chloride in methanol has been reported as an effective method for deprotecting a wide range of N-Boc protected amines and heterocycles under room temperature conditions. nih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Benzyloxy-1-(tert-butoxycarbonyl)-1H-indole-2-boronic acid |
| Pinacolborane |
| Catecholborane |
| Tris(pentafluorophenyl)borane |
| Boron trifluoride etherate |
| Bis(pinacolato)diboron |
| Di-tert-butyl dicarbonate |
| n-Butyllithium |
| Lithium diisopropylamide |
| Triisopropyl borate |
| Trifluoroacetic acid |
| Sodium methoxide |
| Sodium borohydride |
| Oxalyl chloride |
| N-aryl(alkyl)sulfonyl-2-alkynylanilides |
Reactivity and Mechanistic Aspects of 5 Benzyloxy 1h Indole 2 Boronic Acid in Palladium Catalyzed Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions with Aryl and Heteroaryl Electrophiles
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for 5-Benzyloxy-1H-indole-2-boronic acid, enabling its coupling with a wide array of aryl and heteroaryl halides or pseudohalides. The success of these transformations hinges on careful optimization of the catalytic system and an understanding of the substrate limitations.
The choice of the palladium source and the supporting phosphine (B1218219) ligand is critical for achieving high yields and reaction efficiency. While specific optimization studies for this compound are not extensively documented, data from closely related indole (B1671886) boronic acids, such as 5-indole boronic acid, provide a strong foundation for catalyst selection. Research has shown that both the palladium precursor and the ligand structure significantly impact catalyst activity and stability. nih.gov
Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). However, the use of preformed palladium catalysts, which are often more stable and provide more consistent results, has become increasingly prevalent. These precatalysts, often incorporating a phosphine ligand, can lead to higher turnover rates. nih.gov
The selection of the phosphine ligand is arguably the most crucial parameter. Sterically hindered and electron-rich alkylbiaryl phosphine ligands are particularly effective for coupling heteroaromatic substrates. Ligands such as SPhos and XPhos have demonstrated superior performance in reactions involving indole boronic acids, providing high conversions and yields where other ligands may fail. nih.gov The table below summarizes a typical optimization study for the coupling of an indole boronic acid with a heteroaryl chloride, illustrating the profound effect of the catalyst-ligand combination.
Table 1: Influence of Palladium Source and Ligand on Suzuki-Miyaura Coupling Yield This interactive table summarizes data from a representative optimization study on a closely related indole boronic acid system, demonstrating the impact of catalyst and ligand choice on reaction outcome.
| Entry | Palladium Source | Ligand | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 |
| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 |
| 3 | Pd(OAc)₂ | XPhos | 68 | 49 |
| 4 | Pd(OAc)₂ | SPhos | 65 | 47 |
| 5 | P2 (SPhos Precatalyst) | SPhos | 97 | 80 |
| 6 | P1 (XPhos Precatalyst) | XPhos | 87 | 69 |
Data derived from a study on the coupling of 5-indole boronic acid with 3-chloroindazole. Conditions: Pd source (2 mol%), ligand (3 mol%), K₃PO₄, dioxane/H₂O, 100 °C. nih.gov
As shown, the SPhos-based precatalyst (P2) provided the highest yield (80%), highlighting the advantage of using modern, well-defined catalytic systems. nih.gov Such systems are excellent starting points for optimizing the coupling reactions of this compound.
The Suzuki-Miyaura reaction is renowned for its broad substrate scope and high functional group tolerance, and couplings involving indole boronic acids are no exception. nih.gov this compound is expected to couple efficiently with a wide variety of aryl and heteroaryl electrophiles. This includes electron-rich, electron-neutral, and electron-deficient aromatic systems.
The reaction is compatible with numerous functional groups on the electrophile partner, which is a significant advantage for complex molecule synthesis. Tolerated groups typically include esters, ketones, amides, nitriles, ethers, and even nitro groups. nih.gov The mild reaction conditions prevent the degradation of these sensitive functionalities. The benzyloxy protecting group on the indole itself is stable under most Suzuki-Miyaura conditions. The unprotected N-H group on the indole ring is also well-tolerated, avoiding the need for additional protection-deprotection steps which adds to the efficiency of the synthesis. nih.gov
The table below illustrates the types of aryl and heteroaryl halides that have been successfully coupled with indole boronic acids, demonstrating the broad applicability of the method.
Table 2: Representative Scope of Electrophiles in Suzuki-Miyaura Couplings of Indole Boronic Acids This interactive table showcases the diversity of aryl and heteroaryl halides that can be effectively used as coupling partners, highlighting the functional group tolerance.
| Entry | Electrophile | Boronic Acid Partner | Product Yield (%) |
|---|---|---|---|
| 1 | 4-Chloroacetophenone | Indole-5-boronic acid | 91 |
| 2 | Methyl 4-chlorobenzoate | Indole-5-boronic acid | 95 |
| 3 | 4-Chlorobenzonitrile | Indole-5-boronic acid | 97 |
| 4 | 3-Bromo-N,N-dimethylaniline | Indole-5-boronic acid | 92 |
| 5 | 2-Chloropyridine | Indole-5-boronic acid | 85 |
| 6 | 3-Bromofuran | Indole-5-boronic acid | 88 |
Data derived from studies on various indole boronic acids, demonstrating general substrate compatibility. nih.gov
In the Suzuki-Miyaura reaction of this compound, the site of coupling on the indole nucleus is predetermined by the C2 position of the boronic acid group. Therefore, discussions of regioselectivity primarily concern the electrophilic coupling partner, especially when it contains multiple potential reaction sites, such as in polyhalogenated aromatics.
The regioselectivity of the coupling is governed by the relative reactivity of the C-X (X = Cl, Br, I) bonds on the electrophile. This reactivity is influenced by both electronic and steric factors. Generally, the oxidative addition step of the catalytic cycle is faster for more electron-deficient or less sterically hindered C-X bonds. For instance, in a molecule like 4,7-dichloroquinazoline, selective monocoupling can be achieved at the more reactive C4 position by controlling the stoichiometry of the boronic acid. rsc.org This principle allows for the stepwise and regioselective construction of complex diaryl or heterobiaryl compounds using this compound as the nucleophilic partner.
Stereoselectivity is generally not a factor in the construction of simple biaryls unless atropisomerism is possible due to hindered rotation around the newly formed C-C bond. The Suzuki-Miyaura reaction itself is stereospecific with respect to the configuration of the boronic acid partner, proceeding with retention of configuration, although this is more relevant for sp³- or sp²-hybridized stereocenters adjacent to the boron atom. acs.orgrsc.org
There is a growing demand for developing synthetic reactions that can proceed in aqueous media under mild, biocompatible conditions, driven largely by the field of DNA-encoded library (DEL) synthesis. bohrium.comnih.gov The Suzuki-Miyaura reaction has been successfully adapted for these purposes, enabling the modification of DNA strands functionalized with aryl halides.
These reactions necessitate the use of water-soluble catalysts and are performed under strictly controlled pH and temperature conditions to maintain the integrity of the DNA. nih.gov Typically, a water-soluble palladium source like Na₂PdCl₄ or Pd(OAc)₂ is combined with a sulfonated phosphine ligand, such as SPhos or TPPTS (tris(3-sulfophenyl)phosphine trisodium (B8492382) salt), which imparts aqueous solubility to the catalytic complex. nih.govox.ac.uk The reactions are often run in buffered aqueous solutions (e.g., TRIS or phosphate (B84403) buffer) at or near physiological temperature (e.g., 37 °C). nih.govox.ac.uk
The coupling of various heteroaryl boronic acids, including indole boronic acids, has been demonstrated on DNA-conjugated aryl iodides, achieving good to excellent conversions without damaging the DNA backbone. nih.gov This compatibility allows for the late-stage functionalization of complex biomolecules and the synthesis of vast chemical libraries for drug discovery, a role for which this compound is well-suited. bohrium.com
Mechanistic Investigations of the Suzuki-Miyaura Reaction Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Understanding the nuances of these steps, particularly the initial activation of the catalyst and substrates, is key to rational reaction design and optimization.
The catalytic cycle is initiated by the oxidative addition of the aryl or heteroaryl electrophile (Ar-X) to a low-valent palladium(0) complex. This is often the rate-determining step of the entire cycle. acs.org The active catalyst is typically a coordinatively unsaturated 14-electron Pd(0) species, such as Pd(0)L₂, which is generated in situ from a palladium(II) or palladium(0) precatalyst. This Pd(0) species reacts with the electrophile to form a square planar palladium(II) intermediate, Ar-Pd(II)-X(L)₂.
It is crucial to note that the indole boronic acid does not participate in this initial step. Its role comes later in the transmetalation phase. Computational and kinetic studies have shown that the energy barrier for oxidative addition is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. nih.gov Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. The choice of phosphine ligand also heavily influences the rate of this step by modulating the electron density and steric environment of the palladium center. The successful formation of the Ar-Pd(II)-X complex is the prerequisite for the subsequent steps of the reaction involving this compound.
Transmetalation Processes: Role of the Boron Moiety
The transmetalation step is a critical phase in the catalytic cycle of the Suzuki-Miyaura reaction, wherein the organic group is transferred from the boron atom to the palladium center. The efficiency and rate of this process are significantly influenced by the nature of the boronic acid, the reaction conditions, and the ligand sphere of the palladium complex. For this compound, the electronic and steric properties of the indole ring and the benzyloxy substituent play a crucial role.
The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) halide complex, which is formed after the initial oxidative addition step. It is widely held that electron-rich aryl boronic acids tend to undergo transmetalation more rapidly than their electron-deficient counterparts. The indole nucleus is electron-rich, which should facilitate the transfer of the indolyl group to the palladium center. The benzyloxy group at the 5-position, being electron-donating through resonance, further enhances the electron density of the indole ring system, likely promoting a facile transmetalation.
Two primary pathways for transmetalation are often considered: one involving the reaction of an arylpalladium halide with a boronate species, and another involving an arylpalladium hydroxide (B78521) complex reacting with the neutral boronic acid. The operative pathway can be influenced by the specific base and solvent system employed. While detailed kinetic studies specifically on this compound are not extensively available in the reviewed literature, the general principles of Suzuki-Miyaura coupling of indole boronic acids suggest that the formation of a pre-transmetalation intermediate containing a Pd-O-B linkage is a plausible step.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Indole Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Chloroindazole | 5-Indoleboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Dioxane/H2O | 100 | 90 |
| 2 | 6-Chloroindole | Phenylboronic acid | Pd(OAc)2 / XPhos | K3PO4 | Dioxane/H2O | 100 | 97 |
| 3 | 5-Bromo-1H-indole | (1H-indol-5-yl)boronic acid | Pd(OAc)2 / Ligand L3 | K2CO3 | DMF/H2O | 80 | 86 |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 80 | High |
This table presents data for similar indole boronic acids to illustrate typical reaction conditions, as specific data for this compound was not found in the searched literature.
Reductive Elimination and Product Formation
Following transmetalation, the resulting diorganopalladium(II) intermediate, bearing both the indolyl group from this compound and the organic moiety from the coupling partner, undergoes reductive elimination. This final step of the catalytic cycle forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the cycle.
For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square planar palladium(II) complex. If the ligands are trans to each other after transmetalation, a trans-to-cis isomerization must precede the final bond-forming step. The rate of reductive elimination can be influenced by several factors, including the steric bulk of the ligands and the electronic nature of the coupling partners. Sterically demanding groups can accelerate reductive elimination by relieving steric strain in the transition state.
In the case of coupling this compound, the product of reductive elimination would be a 2-substituted-5-benzyloxy-1H-indole. The bulky nature of the 5-benzyloxy-1H-indol-2-yl group, combined with the partner aryl or vinyl group, likely facilitates this final step. Computational studies on similar systems have suggested that the reductive elimination from diarylpalladium(II) complexes is a thermodynamically favorable process. The stability of the formed C-C bond in the biaryl product drives this step forward.
Alternative Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Ru-Catalyzed C-H Arylation)
While palladium catalysis is the most common method for utilizing boronic acids, other transition metals have emerged as powerful catalysts for related transformations. Ruthenium, in particular, has shown great promise in catalyzing the direct C-H arylation of arenes and heteroarenes with boronic acids. goettingen-research-online.denih.gov This approach offers an alternative and often complementary strategy to traditional cross-coupling reactions, as it allows for the functionalization of C-H bonds directly, thus improving atom economy.
In the context of indoles, ruthenium-catalyzed C-H arylation has been demonstrated, typically favoring functionalization at the C2 position. goettingen-research-online.de While specific studies employing this compound as the arylating agent in a Ru-catalyzed C-H activation/arylation reaction were not prominently found in the surveyed literature, the general reactivity patterns suggest its potential utility in such transformations. A hypothetical reaction would involve the coupling of this compound with an arene or heteroarene partner possessing an activatable C-H bond, under the influence of a suitable ruthenium catalyst system. These reactions often proceed via a different mechanistic manifold than the Pd-catalyzed Suzuki-Miyaura coupling, typically involving a concerted metalation-deprotonation pathway for the C-H bond activation step.
Diverse Chemical Transformations and Derivatizations of 5 Benzyloxy 1h Indole 2 Boronic Acid
Protodeboronation Reactions and Strategies for Mitigation
Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is a significant undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids. wikipedia.org The susceptibility of a boronic acid to protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent of the boronic acid. wikipedia.org
For heteroaromatic boronic acids, including indole (B1671886) derivatives, the reaction pH is a critical factor in understanding the mechanisms of protodeboronation. wikipedia.org In some cases, zwitterionic species formed under neutral pH conditions can be responsible for rapid protodeboronation. wikipedia.org
Several strategies have been developed to mitigate protodeboronation:
Catalyst Design and Optimization: The development of highly efficient catalyst systems that promote rapid catalytic turnover can increase the rate of the desired productive reaction, thereby suppressing unwanted decomposition pathways like protodeboronation. wikipedia.org
Use of Additives: Metal additives such as silver and copper have been shown to accelerate cross-coupling reactions, which can help to minimize the extent of protodeboronation. wikipedia.org
"Slow Release" Strategies: The use of boronic acid derivatives like MIDA boronate esters and organotrifluoroborates allows for the slow release of the boronic acid into the reaction mixture. This maintains a low concentration of the boronic acid, which in turn minimizes the potential for side reactions. wikipedia.org
Control of pH: Conducting Suzuki-Miyaura cross-couplings at pH values close to the pKa of the boronic acid can lead to increased protodeboronation. nih.gov Therefore, careful control of the reaction pH is crucial.
Ligandless Procedures and Solvent Choice: In copper-mediated fluorination reactions, it was found that strong donor ligands and high temperatures can accentuate protodeboronation. researchgate.net A ligandless procedure using tert-butanol as a solvent was developed to activate fluoride under milder conditions, thus minimizing protodeboronation. researchgate.net
Functionalization Reactions via Boronic Acid Moiety Transformation
The boronic acid group of 5-Benzyloxy-1H-indole-2-boronic acid is a versatile handle for a variety of functionalization reactions.
Halogenation (e.g., Fluorination)
The conversion of aryl boronic acids to aryl fluorides is a valuable transformation in medicinal chemistry and for the synthesis of PET imaging agents. Copper-mediated fluorination is a common method. However, a competing side reaction is protodeboronation. researchgate.net Mechanistic studies have revealed that high temperatures and strong donor ligands can promote this undesired reaction. researchgate.net To address this, a ligandless procedure using t-BuOH as a solvent has been developed, which allows for the fluorination to be carried out at lower temperatures, thereby minimizing protodeboronation. researchgate.net The use of a specific copper salt, Cu(ONf)2, has also been shown to improve fluorination efficiency. researchgate.net
Another approach to fluorination involves the use of reagents like Selectfluor®. While direct fluorination of boronic acids with Selectfluor® is not always straightforward, this reagent is effective for the fluorination of other functional groups, often proceeding through radical intermediates. nih.gov
Cyanation and Thiocyanation Reactions
The boronic acid functionality can be replaced by a cyano or thiocyanato group, providing access to important synthetic intermediates.
Cyanation: Copper-mediated cyanation of aryl boronic acids is a well-established method. nih.gov These reactions can be performed in aqueous solutions and are applicable to a broad range of aryl boronic acids. nih.gov The proposed mechanism involves the formation of a Cu(III) intermediate which then undergoes transmetalation with the borate (B1201080) complex. nih.gov
Thiocyanation: The direct thiocyanation of indoles can be achieved through photochemical methods. For instance, an eco-friendly approach utilizes violet LED irradiation in the presence of K2S2O8 to oxidize KSCN, leading to the regioselective formation of aryl thiocyanates. researchgate.net While this method does not directly involve the boronic acid, it highlights a pathway to introduce a thiocyanate group onto an indole ring. The conversion of an aryl boronic acid to an aryl thiocyanate is a known transformation in organic synthesis. rsc.org
Allylboration Reactions Involving Indole Nucleophiles
Allylboration reactions are powerful carbon-carbon bond-forming reactions. While the direct use of this compound in an allylboration reaction as the nucleophile is not extensively documented in the provided search results, the general reactivity of indoles in such transformations is known. Indoles can act as nucleophiles in reactions with allylboron species. For example, the reaction of indoles with allylboronates can lead to the formation of new carbon-carbon bonds at the C3 position of the indole ring. These reactions can be mediated by Lewis acids. acs.org
The development of new methods for the synthesis of allylboronates, such as through palladium-catalyzed reactions, has expanded the scope of these reagents in organic synthesis. acs.org
Formation and Utility of Boronate Esters with Diols and Related Species
Boronic acids readily react with diols to form cyclic boronate esters. nih.gov This reversible covalent interaction is the basis for their use in sensors for saccharides and other diol-containing molecules. nih.govnih.gov The formation of boronate esters can also serve as a protective strategy for the boronic acid group.
The stability of boronate esters against protodeboronation is not always greater than that of the corresponding boronic acid and is highly dependent on the structure of the diol. ed.ac.uk For example, esters formed from six-membered rings can undergo base-mediated protodeboronation more rapidly than the parent boronic acid. nih.gov Conversely, five-membered ring esters can exhibit enhanced stability. nih.gov
The formation of boronate esters is also a key step in some synthetic methodologies. For instance, in situ derived chiral allylic borinic esters from pinacol (B44631) boronic esters have been used for highly selective allylboration reactions. bris.ac.uk
The utility of boronate esters extends to biological applications. The ability of boronic acids to bind to diols is crucial for their use as sensors and in drug delivery systems. nih.gov
Applications of 5 Benzyloxy 1h Indole 2 Boronic Acid in Advanced Organic Synthesis
Construction of Complex Indole (B1671886) Frameworks and Polycyclic Systems
Indole-2-boronic acids are valuable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylindoles. This reaction creates a carbon-carbon bond between the C2 position of the indole ring and an aryl or heteroaryl halide. The benzyloxy group at the C5 position serves as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield 5-hydroxyindole (B134679) derivatives.
The general transformation involves the coupling of an aryl halide (Ar-X, where X is typically Br, I, or OTf) with the indole boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. This methodology is fundamental for constructing complex biaryl structures that are common in medicinal chemistry and materials science. While this is a standard application for this class of compounds, specific studies detailing the substrate scope and yields for 5-Benzyloxy-1H-indole-2-boronic acid are not available.
Synthesis of Fused Heterocyclic Compounds and Scaffolds
The strategic placement of functional groups on the coupling partners can lead to the formation of fused heterocyclic systems. For example, if the aryl halide partner contains a reactive group positioned ortho to the halide, a post-coupling intramolecular cyclization can occur. This tandem reaction sequence, often called a Suzuki-cyclization, is a powerful method for building polycyclic scaffolds containing the indole nucleus. This approach allows for the rapid assembly of complex molecular architectures from relatively simple starting materials. No specific examples employing this compound in such a synthetic strategy have been reported.
Strategic Implementations in Natural Product Synthesis
The indole core is a privileged scaffold found in a vast array of natural products, particularly alkaloids. Indole boronic acids can serve as key intermediates in the total synthesis of these complex molecules.
Pathways to Indole Alkaloid Architectures
The synthesis of indole alkaloids often requires the precise installation of substituents onto the indole ring. The use of a boronic acid at the C2 position allows for the introduction of various aryl or vinyl groups, which can then be further elaborated to construct the complex ring systems characteristic of alkaloids. The 5-benzyloxy group would be carried through the synthesis and could be deprotected at a late stage to reveal a phenol, a common feature in many natural products. However, no published synthetic routes to indole alkaloids explicitly cite the use of this compound.
Total Synthesis of Specific Natural Products Incorporating Indole Boronic Acid Units
A comprehensive search of the literature has not revealed any total syntheses of specific natural products that utilize this compound as a building block.
Utility in the Synthesis of Pharmaceutical Scaffolds and Fine Chemical Intermediates
The 2-aryl-5-hydroxyindole scaffold is a key structural motif in numerous pharmaceutically active compounds. For instance, it is a core component of selective estrogen receptor modulators (SERMs) like bazedoxifene (B195308). The synthesis of such molecules requires intermediates like 5-benzyloxy-2-arylindoles. While this compound is a logical precursor for creating this bond via Suzuki coupling, existing patented syntheses for compounds like bazedoxifene often employ alternative methods, such as the Fischer indole synthesis. There is no direct evidence in the public domain of this specific boronic acid being used on an industrial scale for the synthesis of pharmaceutical scaffolds.
Contributions to Materials Chemistry
Indole-containing conjugated polymers are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The indole nucleus is electron-rich and can be incorporated into polymer backbones to tune their electronic and optical properties. Palladium-catalyzed polymerization reactions, such as Suzuki polycondensation, are a primary method for synthesizing these materials. In this context, a difunctionalized indole monomer would be required. While indole boronic acids are fundamental to this field, there are no specific reports on the use of this compound for the creation of new materials.
Precursors for Fluorescent Materials and Organic Optoelectronic Devices
The indole scaffold, a key component of this compound, is a well-known fluorophore, and its derivatives are frequently investigated for their potential in fluorescent materials. The boronic acid group, in turn, can modulate the electronic properties of the indole ring and serve as a reactive handle for constructing more complex, conjugated systems through reactions like the Suzuki-Miyaura cross-coupling.
While direct and extensive research specifically detailing the fluorescent properties of materials derived solely from this compound is not widely published, the general principles of boronic acid chemistry in fluorescent sensors provide a framework for its potential applications. Boronic acids are known to interact with diols, which can lead to changes in fluorescence, a phenomenon widely exploited in the design of chemical sensors. The indole moiety in this compound provides the intrinsic fluorescence that could be modulated by such interactions.
In the broader context of organic optoelectronics, indole derivatives are recognized for their charge-transport properties and are utilized in the construction of materials for Organic Light-Emitting Diodes (OLEDs). The boronic acid functionality of this compound allows for its incorporation into larger π-conjugated systems, which are essential for the emissive and charge-transporting layers in OLEDs. Through Suzuki coupling reactions, this building block can be integrated with other aromatic units to fine-tune the optoelectronic properties, such as the emission wavelength and quantum efficiency, of the resulting materials.
Table 1: Potential Optoelectronic Applications of Indole-Boronic Acid Derivatives
| Application Area | Role of this compound | Potential Outcome |
| Fluorescent Sensors | Serves as a fluorescent reporter whose emission can be modulated by binding to analytes like saccharides. | Development of selective chemosensors for biological or environmental monitoring. |
| Organic Light-Emitting Diodes (OLEDs) | Acts as a building block for the synthesis of emissive or charge-transporting materials. | Creation of novel organic semiconductors with tailored photophysical and electronic properties for display and lighting technologies. |
Building Blocks for Polymeric Structures
The bifunctional nature of this compound, possessing both a polymerizable indole core and a reactive boronic acid group, makes it a candidate for the synthesis of novel polymeric materials. The boronic acid moiety is particularly useful for creating polymers through Suzuki-Miyaura polycondensation reactions. This method allows for the formation of carbon-carbon bonds between aromatic units, leading to the creation of conjugated polymers.
Conjugated polymers derived from indole-containing monomers are of interest due to their potential electronic and optical properties. The incorporation of the this compound unit into a polymer backbone could impart specific characteristics to the resulting material, such as fluorescence and charge-transport capabilities. The benzyloxy group can also influence the solubility and processing of the polymer.
Table 2: Potential Polymeric Structures from this compound
| Polymerization Method | Comonomer Type | Potential Polymer Properties |
| Suzuki Polycondensation | Dihaloarenes (e.g., dibromobenzene, dibromothiophene) | Conjugated polymers with potential for use in organic electronics as semiconductors or light-emitting materials. |
| Self-Condensation | Not applicable (if feasible) | Homopolymers with a poly(indole) backbone, potentially exhibiting interesting photophysical properties. |
Computational and Theoretical Studies on the Chemistry of Indole Boronic Acids
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has been extensively employed to unravel the complex reaction mechanisms involving indole (B1671886) boronic acids. These theoretical investigations provide detailed energy profiles of reaction pathways, helping to identify key intermediates and transition states that are often difficult to capture experimentally.
One significant area of investigation has been the mechanism of C-H borylation of indoles. DFT calculations have been instrumental in elucidating the pathways for both metal-catalyzed and metal-free borylation reactions. For instance, in the B(C₆F₅)₃-catalyzed C3-selective borylation of indoles with catecholborane, a combined experimental and computational study revealed a disproportionation reaction mechanism. acs.orgresearchgate.net DFT calculations helped to map out the potential energy surface, illustrating the pathways for the formation of both the C3-borylated indole product and the transfer-hydrogenated indoline byproduct. acs.org Understanding this mechanism has enabled the optimization of reaction conditions to suppress side reactions and improve the yield of the desired product. acs.orgresearchgate.net
Furthermore, DFT studies have shed light on the mechanisms of coupling reactions involving indole boronic acids, such as the Suzuki-Miyaura reaction. nih.gov These calculations help to understand the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of boronic acid catalysis in general, theoretical investigations have been crucial in understanding how boronic acids activate functional groups. For example, in amidation reactions, DFT calculations have challenged previously accepted mechanisms and proposed new pathways involving dimeric boron intermediates that facilitate the activation of carboxylic acids and the subsequent nucleophilic attack by amines. rsc.org
The table below summarizes key mechanistic insights obtained from DFT studies on reactions involving indole boronic acids and related compounds.
| Reaction Type | Catalyst/Reagent | Key Mechanistic Insight from DFT |
| C3-H Borylation of Indoles | B(C₆F₅)₃ | Proceeds via a disproportionation mechanism, yielding both borylated indole and hydrogenated indoline. acs.orgresearchgate.net |
| C2-H Borylation of Indoles | I₂ / N-heterocyclic carbene borane | Involves the formation of an electrophilic boron adduct that undergoes nucleophilic attack at the C3-position, followed by rearrangement. acs.org |
| Suzuki-Miyaura Coupling | Palladium complexes | Elucidation of the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. nih.govias.ac.in |
| Boronic Acid-Catalyzed Amidation | Boronic Acids | Proposed alternative mechanisms involving dimeric B-X-B (X = O, NR) motifs for carboxylic acid activation. rsc.org |
Theoretical Analysis of Reactivity and Selectivity in Borylation and Coupling Reactions
Theoretical analysis provides a powerful framework for understanding and predicting the reactivity and selectivity observed in the borylation and coupling reactions of indoles. By calculating various electronic and structural parameters, computational models can explain why a particular reaction pathway or product is favored over others.
A key aspect of indole chemistry is the control of regioselectivity in C-H functionalization. DFT calculations have been successfully applied to understand the factors governing C2 versus C3 versus C7 borylation of the indole nucleus. researchgate.net For instance, studies have shown that the choice of directing group on the indole nitrogen can steer the borylation to either the C2 or C7 position. researchgate.net Theoretical calculations indicated that while the C7-borylated isomer is often the thermodynamically favored product, the kinetic product can be the C2-borylated isomer depending on the directing group, with the formation of an arenium cation being the highest energy barrier. researchgate.net
Conceptual DFT, which utilizes reactivity indices such as electrophilicity and nucleophilicity, has also proven valuable. A good correlation has been demonstrated between the experimentally determined reaction rates of 5-substituted indoles with a benzhydryl cation and their calculated nucleophilicity N index, showcasing the predictive power of these theoretical descriptors. mdpi.com This approach allows for a semi-quantitative prediction of the nucleophilic behavior of different indole derivatives, which is crucial for understanding their reactivity in various coupling reactions.
In metal-free borylation reactions, computational studies have helped to rationalize the observed selectivity. For example, in the electrophilic C-H borylation of electron-rich indoles with catecholborane catalyzed by B(C₆F₅)₃, the reaction proceeds selectively at the electron-rich C3 position. acs.org DFT calculations support a mechanism involving the formation of reactive boron electrophiles that preferentially attack this site. acs.org
The following table presents a summary of theoretical findings related to reactivity and selectivity in indole borylation.
| Reaction | Theoretical Method | Key Finding |
| N-heterocycle directed C-H borylation of indoles | DFT | Heterocycle ring size of the directing group controls C2 vs. C7 selectivity; C7 is often the thermodynamic product, but C2 can be the kinetic product. researchgate.net |
| Reaction of 5-substituted indoles | Conceptual DFT | A strong correlation exists between the calculated nucleophilicity N index and experimental reaction rates. mdpi.com |
| B(C₆F₅)₃-catalyzed C-H borylation | DFT | The C3-selectivity is driven by the electrophilic attack of a reactive boron species on the most electron-rich position of the indole ring. acs.org |
Elucidation of Catalyst-Substrate Interactions and Transition States
Computational chemistry provides a window into the transient and highly energetic species that govern chemical reactions, namely catalyst-substrate complexes and transition states. By modeling these species, researchers can gain a detailed understanding of how catalysts operate and what factors control the energy barriers of reactions.
In the context of indole boronic acid chemistry, DFT calculations have been used to characterize the interactions between indole substrates and various catalysts. For Lewis acid-catalyzed borylation, such as with BF₃·OEt₂, it is proposed that the reaction proceeds through an initial electrophilic attack of the Lewis acid on the C3 position of the indole. nih.gov This interaction activates the indole ring, facilitating the subsequent borylation step. Computational modeling of this catalyst-substrate adduct and the subsequent transition states helps to validate the proposed mechanistic pathway. acs.org
Computational investigations have also been vital in understanding the role of ligands and other additives in catalysis. By modeling the catalyst complex with different ligands, it is possible to predict how changes in the steric and electronic environment around the metal center will affect catalyst activity and selectivity. In boronic acid catalysis, theoretical modeling has shown that at least three free coordination sites on the boron atom appear to be necessary for amidation catalysis, as borinic acids, which have fewer sites, are not competent catalysts. rsc.org
Conformational Analysis and Electronic Structure Calculations of Indole Boronic Acid Derivatives
The three-dimensional structure and electronic properties of indole boronic acid derivatives are fundamental to their reactivity and behavior. Computational methods are routinely used to perform conformational analysis and calculate a wide range of electronic structure parameters.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the optimized geometries of indole boronic acids. lodz.pl These calculations reveal key bond lengths, bond angles, and dihedral angles. A critical feature of boronic acids is the hybridization of the boron atom. In the free acid, the boron is typically trigonal planar (sp² hybridized). lodz.pl Upon coordination with a Lewis base, such as a hydroxide (B78521) ion or a diol, the hybridization changes to tetrahedral (sp³), which significantly alters the geometry and electronic properties of the molecule. lodz.pl
Electronic structure calculations provide valuable information about the distribution of electrons within the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are another useful tool derived from electronic structure calculations. mdpi.com These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting sites for intermolecular interactions. mdpi.com
Below is a table showing representative calculated electronic properties for a generic phenylboronic acid derivative, illustrating the type of data obtained from DFT calculations.
| Parameter | sp² Hybridized Boron | sp³ Hybridized Boron |
| Hybridization of Boron | Trigonal | Tetrahedral |
| HOMO Energy (eV) | Typically higher (less negative) | Typically lower (more negative) |
| LUMO Energy (eV) | Typically lower | Typically higher |
| HOMO-LUMO Gap (eV) | Generally smaller | Generally larger |
| Dipole Moment (Debye) | Varies with substitution | Generally higher due to increased polarity |
These computational and theoretical studies provide a robust framework for understanding the fundamental chemistry of indole boronic acids. By elucidating reaction mechanisms, predicting reactivity and selectivity, characterizing catalyst-substrate interactions, and determining structural and electronic properties, these methods are accelerating the development of new synthetic applications for this important class of compounds.
Future Research Directions for 5 Benzyloxy 1h Indole 2 Boronic Acid
Development of More Sustainable and Green Synthetic Methodologies
Traditional syntheses of indole (B1671886) boronic acids often rely on multi-step processes that may involve harsh reagents, cryogenic conditions, and significant waste generation. nih.govbridgew.edu A primary future objective is the development of synthetic routes that align with the principles of green chemistry, focusing on improving atom economy, reducing hazardous byproducts, and utilizing environmentally benign solvents and catalysts. mdpi.com
Key research avenues include:
C-H Borylation: Direct C-H activation and borylation of the 5-benzyloxyindole (B140440) core represents a highly atom-economical approach. nih.gov Future work will likely focus on discovering and optimizing catalysts based on earth-abundant and non-toxic metals to replace precious metal catalysts like iridium and rhodium. nih.govacs.org Investigating catalyst-free methods, potentially using Lewis acids or other promoters, is another promising direction. nih.gov
Alternative Boron Sources: Research into substitutes for common borylating agents like bis(pinacolato)diboron (B136004) (B₂pin₂) could lead to more sustainable processes. Exploring the utility of less hazardous and more cost-effective boron sources will be a key objective. nih.gov
Solvent and Reagent Minimization: The development of solvent-free reaction conditions or the use of green solvents such as water or bio-based solvents is a critical goal. mdpi.com This reduces both environmental impact and purification challenges. Furthermore, replacing hazardous reagents, such as strong organolithium bases often used in traditional boronic acid syntheses, with safer alternatives is a priority. nih.gov
| Methodology | Typical Reagents/Catalysts | Advantages | Areas for Green Improvement |
|---|---|---|---|
| Traditional Halogen-Lithium Exchange | n-BuLi, Trialkyl borates | Well-established, versatile | Cryogenic temperatures, hazardous reagents, stoichiometric waste |
| Miyaura Borylation | Haloindoles, B₂pin₂, Palladium catalysts | Good functional group tolerance | Use of precious metals, pre-functionalized starting materials |
| Direct C-H Borylation | Indole, B₂pin₂, Iridium/Rhodium catalysts | High atom economy, fewer steps | Reliance on expensive/toxic heavy metals, selectivity challenges |
| Future Green Approaches | Earth-abundant metal catalysts, catalyst-free conditions, green solvents | Reduced cost, lower toxicity, minimal waste | Catalyst efficiency, reaction scope, scalability |
Exploration of Novel Reactivity Modes and Catalytic Systems
While the Suzuki-Miyaura cross-coupling reaction is the most common application of indole boronic acids, there is vast potential for discovering new transformations. nih.govmdpi.com Future research will delve into unlocking novel reactivity modes for 5-Benzyloxy-1H-indole-2-boronic acid, expanding its synthetic toolkit.
New Catalytic Systems: The use of inexpensive and readily available first-row transition metals, such as cobalt, nickel, and copper, as catalysts for cross-coupling reactions is a major area of interest. acs.org Developing cobalt(II)-catalyzed C-H arylations or nickel-catalyzed borylations for indole substrates could provide more economical and sustainable alternatives to palladium-based systems. nih.govacs.org
Boronic Acid Catalysis: Beyond its role as a reagent, the boronic acid moiety itself can act as a catalyst. rsc.org The ability of boronic acids to reversibly form covalent bonds with hydroxyl groups can be exploited to activate substrates like carboxylic acids and alcohols under mild conditions. rsc.org Exploring the potential of this compound as a catalyst in reactions such as amidation or Friedel-Crafts-type alkylations could open up entirely new applications. rsc.org
Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound would enable the rapid assembly of complex molecular structures in a single step. nih.gov Such reactions are highly efficient and can generate diverse molecular libraries for biological screening. chemrxiv.org
Expansion of Applications in Complex Molecular Architectures and Functional Materials
The indole nucleus is a cornerstone of many biologically active natural products and pharmaceuticals. nih.govmdpi.com The functional handles on this compound make it an ideal starting point for synthesizing complex and high-value molecules.
Medicinal Chemistry: Future work will see the compound used as a key building block in the synthesis of novel drug candidates. nih.gov Its structure is suitable for creating inhibitors of specific enzymes or probes for biological targets. chemimpex.com The benzyloxy group can be deprotected to reveal a phenol, providing another point for diversification or interaction with biological targets.
Functional Materials: Boronic acids are increasingly used in the development of advanced materials. researchgate.net Research into incorporating this compound into polymers could lead to new functional materials. For example, boronic acid-containing polymers can be used to create sensors for sugars or reactive oxygen species, or to develop self-healing hydrogels and drug delivery systems. semanticscholar.orgmdpi.com The indole moiety itself can impart unique photophysical or electronic properties to these materials.
Integration with Flow Chemistry and High-Throughput Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.orgsci-hub.se This is particularly relevant for reactions involving unstable or hazardous intermediates, which are common in boronic acid synthesis. acs.org
Flow Synthesis: Implementing a flow chemistry process for the synthesis of this compound, particularly for steps involving organolithium intermediates, can dramatically improve safety and control over reaction parameters. nih.govorganic-chemistry.org Flow reactors allow for precise control of temperature and residence time, often leading to higher yields and purities while minimizing side reactions. sci-hub.seacs.org This technology enables rapid and safe scale-up from laboratory to production quantities. organic-chemistry.org
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to optimize the synthesis and discover new reactions of this compound. This approach accelerates the research and development cycle, allowing for faster identification of green and efficient synthetic protocols and novel applications for the compound.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with unstable intermediates (e.g., organolithiums) and exotherms | Enhanced safety due to small reaction volumes and superior heat/mass transfer organic-chemistry.orgacs.org |
| Reaction Control | Difficult to precisely control temperature and mixing | Precise control over temperature, pressure, and residence time organic-chemistry.org |
| Scalability | Challenging and often requires re-optimization | Easier to scale by running the system for longer periods or using parallel reactors acs.org |
| Efficiency | Can be limited by side reactions and mass transfer issues | Often provides higher yields and purity by suppressing side reactions sci-hub.se |
Q & A
Q. What scalability challenges exist in multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
